Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)me-thyl) acrylate
Description
Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate is a heterocyclic organic compound featuring a fluorophenyl group, a 1,2,4-triazole ring, and an acrylate ester moiety. Its molecular formula is C₁₄H₁₂FN₃O₂ (molecular weight: 273.27 g/mol), with alternative identifiers including CAS 1082208-21-6 and names such as methyl 2-[(4-fluorophenyl)-(1,2,4-triazol-1-yl)methyl]prop-2-enoate . The compound is synthesized via nucleophilic substitution or condensation reactions, as exemplified by the synthesis of structurally analogous triazole derivatives in pharmaceutical and agrochemical research . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen-bonding interactions, making it relevant in antifungal and pesticidal applications .
Properties
CAS No. |
1082208-21-6 |
|---|---|
Molecular Formula |
C13H12FN3O2 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)-(1,2,4-triazol-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H12FN3O2/c1-9(13(18)19-2)12(17-8-15-7-16-17)10-3-5-11(14)6-4-10/h3-8,12H,1H2,2H3 |
InChI Key |
PCUPWVVVAJYAHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)F)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate typically involves the reaction of 4-fluorobenzyl bromide with 1H-1,2,4-triazole in the presence of a base, followed by esterification with methyl acrylate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl triazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three key analogues (Table 1):
Key Observations :
- Synthetic Efficiency : Compound 12 (95% yield) outperforms the target compound (55%) due to optimized reaction conditions for tetrazole-imidazole systems .
- Structural Flexibility : The target compound’s acrylate ester allows modular derivatization, unlike Epoxiconazole’s rigid epoxide backbone .
Physicochemical Properties
- NMR Data :
- Target Compound : ¹H NMR (CDCl₃) signals at δ 8.28 (triazole-H) , 7.17 (fluorophenyl-H) , and 5.19 ppm (CH₂-triazole) confirm regioselective substitution .
- Compound 12 : Distinct downfield shifts for tetrazole protons (δ 8.46 ppm ) highlight stronger electron-withdrawing effects compared to triazoles .
- Thermal Stability : The target compound’s acrylate group may reduce thermal stability relative to Epoxiconazole, which retains integrity up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
